![molecular formula C17H11NO3 B14281861 1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- CAS No. 151054-77-2](/img/structure/B14281861.png)
1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- is a complex organic compound that belongs to the class of furoindoles These compounds are characterized by a fused furan and indole ring system, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- can be achieved through a multi-step process involving various catalytic systems. One efficient method involves a sequential Ag(I)/Bi(III)/Pd(II) catalysis . This process starts with the preparation of 3-(2-aminophenyl)-4-pentenyn-3-ols from 2-aminobenzaldehydes. The subsequent steps include intramolecular hydroamination, 1,3-allylic alcohol isomerization, and isofuran annulation under oxidative conditions .
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. The scalability of the Ag(I)/Bi(III)/Pd(II) catalysis method makes it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various furoindole derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Furo[3,4-b]indoles: These compounds share the same core structure but may have different substitutions.
Cyclopenta[b]indoles: Similar in structure but with a cyclopentane ring instead of a furan ring.
Uniqueness
1H-Furo[3,4-b]indole-1,3(4H)-dione, 4-(phenylmethyl)- is unique due to its specific substitution pattern and the resulting chemical properties.
Propiedades
Número CAS |
151054-77-2 |
|---|---|
Fórmula molecular |
C17H11NO3 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
4-benzylfuro[3,4-b]indole-1,3-dione |
InChI |
InChI=1S/C17H11NO3/c19-16-14-12-8-4-5-9-13(12)18(15(14)17(20)21-16)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
CYADJJLQVSWKHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
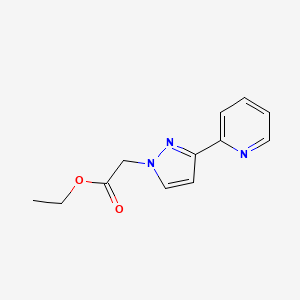
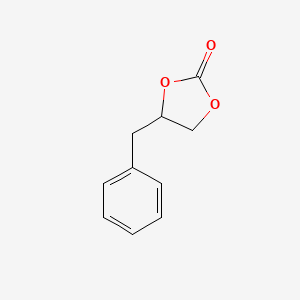
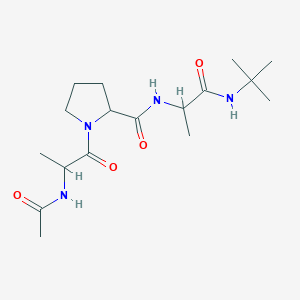
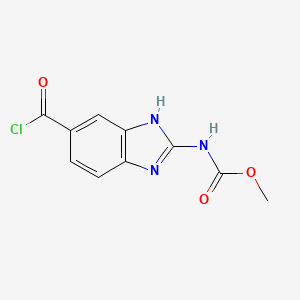
![7-[2-(4-Hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]quinolin-8(7H)-one](/img/structure/B14281811.png)
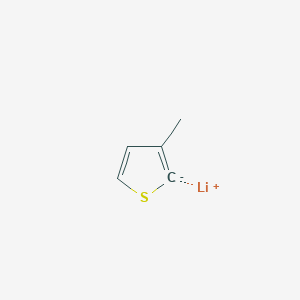
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14281817.png)
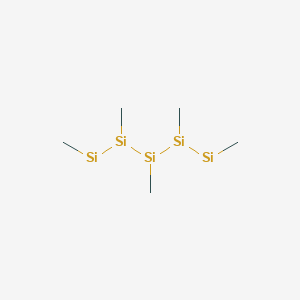
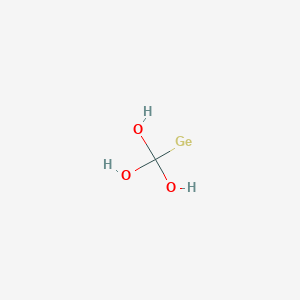

![{[(1-Chloroethylidene)amino]oxy}(chloromethyl)oxophosphanium](/img/structure/B14281834.png)
![Benzenemethanamine, N-3-butenyl-N-[(tributylstannyl)methyl]-](/img/structure/B14281836.png)
![3,6-Dimethylidene-7-oxabicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14281847.png)
